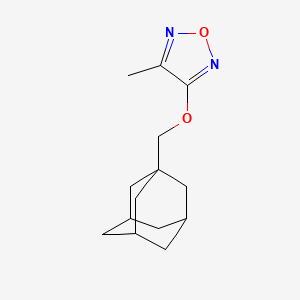![molecular formula C16H17N3O3 B4105468 N-[1]benzofuro[3,2-d]pyrimidin-4-ylisoleucine](/img/structure/B4105468.png)
N-[1]benzofuro[3,2-d]pyrimidin-4-ylisoleucine
Overview
Description
N-[1]benzofuro[3,2-d]pyrimidin-4-ylisoleucine, also known as BFPI, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in biomedical research. BFPI is a synthetic molecule that is structurally similar to natural amino acids, and it has been shown to have promising effects in various biological systems.
Mechanism of Action
The mechanism of action of N-[1]benzofuro[3,2-d]pyrimidin-4-ylisoleucine involves its ability to bind to specific targets in cells and inhibit their activity. For example, N-[1]benzofuro[3,2-d]pyrimidin-4-ylisoleucine binds to the catalytic domain of PKC and prevents its activation by other signaling molecules. Similarly, N-[1]benzofuro[3,2-d]pyrimidin-4-ylisoleucine binds to adenosine receptors and prevents their activation by adenosine.
Biochemical and Physiological Effects:
N-[1]benzofuro[3,2-d]pyrimidin-4-ylisoleucine has been shown to have various biochemical and physiological effects in different biological systems. For example, N-[1]benzofuro[3,2-d]pyrimidin-4-ylisoleucine has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-[1]benzofuro[3,2-d]pyrimidin-4-ylisoleucine has also been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1]benzofuro[3,2-d]pyrimidin-4-ylisoleucine in lab experiments is its selectivity for specific targets, which allows researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of using N-[1]benzofuro[3,2-d]pyrimidin-4-ylisoleucine is its relatively low potency compared to other inhibitors, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for research on N-[1]benzofuro[3,2-d]pyrimidin-4-ylisoleucine, including:
1. Further studies on the molecular mechanisms of N-[1]benzofuro[3,2-d]pyrimidin-4-ylisoleucine inhibition of PKC and adenosine receptors.
2. Development of more potent derivatives of N-[1]benzofuro[3,2-d]pyrimidin-4-ylisoleucine for use in biomedical research.
3. Investigation of the potential therapeutic applications of N-[1]benzofuro[3,2-d]pyrimidin-4-ylisoleucine in various diseases, such as cancer and neurodegenerative diseases.
4. Studies on the pharmacokinetics and pharmacodynamics of N-[1]benzofuro[3,2-d]pyrimidin-4-ylisoleucine in animal models and humans.
5. Exploration of the effects of N-[1]benzofuro[3,2-d]pyrimidin-4-ylisoleucine on other cellular targets and processes.
Scientific Research Applications
N-[1]benzofuro[3,2-d]pyrimidin-4-ylisoleucine has been used in various scientific research applications due to its potential as a selective inhibitor of certain enzymes and receptors. For example, N-[1]benzofuro[3,2-d]pyrimidin-4-ylisoleucine has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation. N-[1]benzofuro[3,2-d]pyrimidin-4-ylisoleucine has also been shown to inhibit the activity of adenosine receptors, which are involved in the regulation of various physiological processes such as blood flow and neurotransmitter release.
properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-3-9(2)12(16(20)21)19-15-14-13(17-8-18-15)10-6-4-5-7-11(10)22-14/h4-9,12H,3H2,1-2H3,(H,20,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMILOWKSSAKXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=NC=NC2=C1OC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(1-cycloheptyl-1H-1,2,3-triazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B4105403.png)
![6-amino-3-(4-methoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4105411.png)
![2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4105423.png)
![(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(1-phenylethyl)amine](/img/structure/B4105424.png)

![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4105445.png)
![4-[3-(4-chlorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B4105454.png)
![2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4105459.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-isobutyl-4-piperidinecarboxamide](/img/structure/B4105463.png)
![6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-5-cyano-N-(2,6-dimethylphenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4105475.png)
![5-(3-fluorophenyl)-2-(3-methoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4105488.png)

![methyl 4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}benzoate](/img/structure/B4105499.png)
![2-(1,3-benzothiazol-2-yl)-3-[5-(2-chlorophenyl)-2-furyl]-3-hydroxyacrylonitrile](/img/structure/B4105507.png)